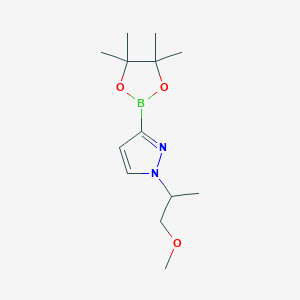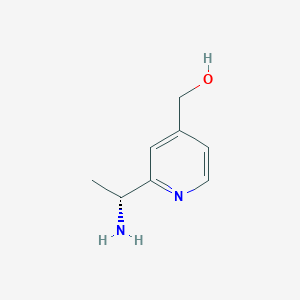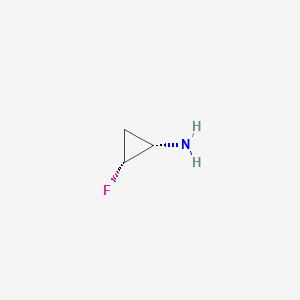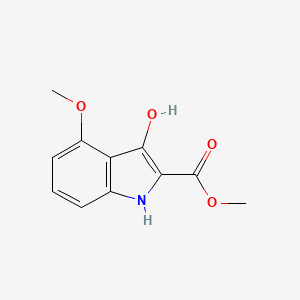
1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine is an organic compound with the molecular formula C11H14FN. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butenyl amine chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of a fluorine atom to the phenyl ring.
Alkylation: Addition of a butenyl group to the fluorinated phenyl ring.
Amination: Introduction of an amine group to the butenyl chain.
The reaction conditions for these steps often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The amine group can participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine can be compared with other similar compounds such as:
1-(3-Fluoro-4-methylphenyl)butane-1-amine: Lacks the double bond in the butenyl chain.
1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine: Has a shorter carbon chain.
1-(3-Fluoro-4-methylphenyl)but-3-EN-2-amine: The amine group is attached to a different carbon in the butenyl chain.
The presence of the double bond in this compound makes it unique, as it can participate in additional types of chemical reactions compared to its saturated counterparts .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11H,1,4,13H2,2H3 |
InChI Key |
BKTVWAHHQXCUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC=C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



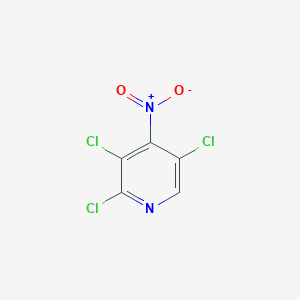
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)



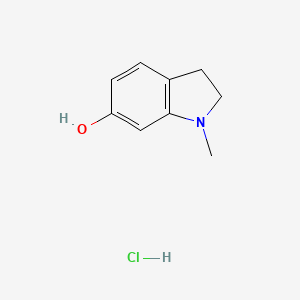
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
